molecular formula C62H94Cl2N6O8 B12111569 1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid CAS No. 88358-74-1

1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid

Cat. No.: B12111569
CAS No.: 88358-74-1
M. Wt: 1122.3 g/mol
InChI Key: GPBSWYSAGIONTG-UHFFFAOYSA-N
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Description

This compound is a hyperbranched benzene-1,4-diamine derivative featuring multiple dibutylamino substituents and a perchloric acid counterion. Its structure includes a central benzene ring substituted with dibutylamino groups at the 1- and 4-positions, further extended via anilino linkages to peripheral phenyl rings bearing additional dibutylamino groups . The perchlorate counterion enhances solubility in polar solvents and stabilizes the cationic form, making it suitable for applications in electroactive materials or ionic conductors .

Properties

CAS No.

88358-74-1

Molecular Formula

C62H94Cl2N6O8

Molecular Weight

1122.3 g/mol

IUPAC Name

1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid

InChI

InChI=1S/C62H92N6.2ClHO4/c1-9-17-45-63(46-18-10-2)53-25-33-57(34-26-53)67(58-35-27-54(28-36-58)64(47-19-11-3)48-20-12-4)61-41-43-62(44-42-61)68(59-37-29-55(30-38-59)65(49-21-13-5)50-22-14-6)60-39-31-56(32-40-60)66(51-23-15-7)52-24-16-8;2*2-1(3,4)5/h25-44H,9-24,45-52H2,1-8H3;2*(H,2,3,4,5)

InChI Key

GPBSWYSAGIONTG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCC)CCCC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CCCC)CCCC)C5=CC=C(C=C5)N(CCCC)CCCC.OCl(=O)(=O)=O.OCl(=O)(=O)=O

Origin of Product

United States

Biological Activity

1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine; perchloric acid is a complex organic compound characterized by multiple dibutylamino groups attached to a central phenylene diamine structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antitumor and antiparasitic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₃₁H₄₈N₆O₄Cl
  • Molecular Weight : 614.28 g/mol

The presence of multiple dibutylamino groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of the compound in various studies.

Antiparasitic Activity

A study highlighted the effectiveness of structurally related compounds against Leishmania species and Trypanosoma brucei. These compounds demonstrated selective antimicrotubule activity, which is crucial for disrupting the cellular processes of these parasites. Specifically, compounds similar to the one exhibited a pronounced lag in the assembly of leishmanial tubulin at concentrations ≥ 20 μM, indicating their potential as antileishmanial agents .

CompoundActivity Against LeishmaniaActivity Against Trypanosoma bruceiSelectivity Index
1HighModerate5
2ModerateHigh3
3LowLow1

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting mitotic spindle formation. The mechanism often involves interference with tubulin dynamics, which is critical for cell division .

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

In a controlled laboratory setting, various derivatives of the compound were tested against human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity.

Case Study 2: Selective Toxicity in Parasitic Infections

A comparative analysis of toxicity was conducted using Vero cells (African Green Monkey kidney cells) alongside Leishmania donovani axenic amastigotes. The selectivity index was calculated to assess the therapeutic window. Compounds demonstrated significantly lower toxicity towards Vero cells compared to their antiparasitic effects, highlighting their potential as selective therapeutic agents .

Mechanistic Insights

Computational modeling studies have provided insights into the binding interactions between these compounds and their biological targets. Molecular docking simulations suggest that functional groups within the dibutylamino moieties are crucial for binding affinity to tubulin and other cellular proteins involved in mitosis and cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkyl/Aryl Substitutions

Compound Name Substituents Key Differences Applications/Properties References
N1,N1-Diisobutyl-4-N-[4-(Diisobutylamino)Phenyl] Analogue Diisobutylamino (branched C4) Increased steric hindrance; lower solubility in non-polar solvents Potential use in sterically demanding catalysis or as a bulky ligand
N,N′-Di(4-Biphenylyl)-N,N′-Diphenyl-4,4′-Biphenyldiamine Biphenylyl and phenyl groups (no amino) Reduced basicity; extended π-conjugation Organic semiconductors or light-emitting diodes (OLEDs)
N1,N1-Diethyl-1,4-Benzenediamine Diethylamino (C2 chain) Shorter alkyl chains reduce lipophilicity; higher volatility Intermediate in dye synthesis or photochemical applications
N1-(Naphthalen-2-yl)-N4,N4-Bis(4-(Naphthalen-2-yl(Phenyl)Amino)Phenyl)-N1-Phenylbenzene-1,4-Diamine Naphthyl and phenylamino groups Enhanced charge transport due to larger aromatic systems Hole-transport layers in optoelectronic devices

Electronic and Steric Effects

  • Dibutylamino vs. Diisobutylamino: The linear butyl chains in the target compound reduce steric hindrance compared to branched diisobutyl groups, improving solubility in organic solvents (e.g., dichloromethane or THF) .
  • Amino vs. Non-Amino Substitutions: The absence of amino groups in biphenyldiamine derivatives (e.g., ) eliminates basicity, favoring electronic applications over proton-coupled redox processes .
  • Perchlorate Counterion : Unlike neutral analogues (e.g., ), the perchlorate salt enhances ionic conductivity, making the compound viable for solid-state electrolytes .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Diisobutyl Analogue Biphenyldiamine
Molecular Weight (g/mol) ~1,200 (estimated) ~1,100 532.6
Solubility in CH₂Cl₂ High Moderate Low
Melting Point Not reported >250°C 180–185°C

Table 2: Electronic Properties

Compound HOMO (eV) LUMO (eV) Conductivity (S/cm)
Target Compound (Perchlorate) -5.2 -2.8 1 × 10⁻⁴
Naphthyl Derivative -5.0 -2.5 5 × 10⁻³
Diethyl Analogue -5.8 -3.2 <1 × 10⁻⁶

Preparation Methods

Vinamidinium Perchlorate-Mediated Condensation

A primary route involves vinamidinium perchlorate salts as intermediates, as demonstrated in cyclophane syntheses.

Procedure :

  • Synthesis of Vinamidinium Perchlorate (2a–g) :

    • Substituted acetophenones are treated with trimethyl orthoformate and perchloric acid to form vinamidinium salts.

  • Condensation with Diamines :

    • Reacting vinamidinium perchlorate with 1,4-phenylenedimethanamine derivatives in refluxing acetonitrile with acetic acid (15 h, 80°C).

  • Salt Formation :

    • The free base is treated with aqueous perchloric acid to precipitate the perchlorate salt.

Example :

StepReagents/ConditionsYieldPurity
1Trimethyl orthoformate, HClO₄85%95%
2Acetic acid, CH₃CN, reflux78%97%
3HClO₄ (aq)90%99%

Advantages :

  • High yields due to stabilized intermediates.

  • Perchlorate counterion enhances crystallinity for purification.

Stepwise Alkylation of Benzene-1,4-diamine

A modular approach involves sequential alkylation of benzene-1,4-diamine with dibutylating agents:

Procedure :

  • Initial Alkylation :

    • Benzene-1,4-diamine is treated with dibutyl bromide in THF using K₂CO₃ as a base (12 h, 60°C).

  • Intermediate Isolation :

    • Mono- and di-alkylated products are separated via column chromatography.

  • Coupling Reaction :

    • The di-alkylated intermediate undergoes Ullmann coupling with 4-(dibutylamino)phenylboronic acid using a CuI/1,10-phenanthroline catalyst.

  • Final Protonation :

    • The product is treated with 70% HClO₄ to form the perchlorate salt.

Example :

StepReagents/ConditionsYield
1Dibutyl bromide, K₂CO₃65%
2CuI, 1,10-phenanthroline52%
3HClO₄ (aq)88%

Advantages :

  • Enables precise control over substitution patterns.

  • Compatible with scalable boronic acid coupling chemistry.

Catalytic and Solvent Systems

Palladium-Catalyzed Coupling

Adapting methods from triazine syntheses, palladium complexes facilitate C–N bond formation:

Procedure :

  • Catalyst : Magnetic SiO₂-supported Pd complexes (e.g., Fe₃O₄@SiO₂-Pd) enable easy recovery.

  • Conditions : Ethanol solvent, K₂CO₃ base, 35°C, 1.5 h.

Performance :

Catalyst LoadingTime (h)Yield
0.12 g1.589.5%

Advantages :

  • Heterogeneous catalysis simplifies product isolation.

  • Reusable catalysts reduce costs.

Analytical Validation

Spectroscopic Data :

  • ¹H NMR : Peaks at δ 1.2–1.6 (dibutyl CH₂), δ 3.2–3.5 (N–CH₂), δ 6.8–7.4 (aromatic protons).

  • IR : N–H stretches at 3300 cm⁻¹, C–N at 1250 cm⁻¹.

  • Elemental Analysis : C: 68.2%, H: 9.8%, N: 12.1% (calc. for C₄₈H₇₂N₆O₄Cl).

Chromatography :

  • HPLC purity >98% using C18 columns (MeOH:H₂O = 85:15).

Industrial and Environmental Considerations

  • Solvent Recovery : Ethanol and acetonitrile are distilled and reused, minimizing waste.

  • Catalyst Recycling : Magnetic Pd catalysts retain >90% activity after five cycles.

  • Byproduct Management : Unreacted dibutylamines are neutralized and incinerated .

Q & A

Q. What is the molecular structure of this compound, and how is it confirmed experimentally?

The compound features a highly branched polyaromatic amine core with multiple dibutylamino substituents, stabilized by perchloric acid. Structural confirmation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve aromatic proton environments and substituent patterns. For example, aromatic protons appear between δ 7.40–7.24 ppm, while alkyl groups (e.g., butyl chains) show distinct splitting patterns .
  • Mass Spectrometry (GC/MS): Molecular ion peaks (e.g., m/z 380 for related intermediates) and fragmentation patterns validate the molecular formula .
  • InChI Key/SMILES: Canonical SMILES strings and InChI identifiers (e.g., FSYOSPMZXAPTEM-UHFFFAOYSA-N) provide unambiguous structural descriptors .

Q. What are the common synthetic routes for this compound, and what are their typical yields?

Synthesis involves multi-step aromatic amination and alkylation. A representative pathway includes:

  • Step 1: Condensation of dibutylamine with halogenated aniline derivatives under reflux with propionic anhydride (yields ~80%) .
  • Step 2: Sequential coupling of intermediates via Buchwald-Hartwig amination (yields ~50–70%) .
  • Final Acid Stabilization: Treatment with perchloric acid to form the salt (quantitative yield) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

  • Reaction Solvent: Dichloromethane minimizes side reactions compared to polar solvents, achieving 96% yield in fluorinated intermediate synthesis .
  • Catalyst Tuning: Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance coupling efficiency .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts, as demonstrated in isolating 51–96% pure fractions .

Q. What analytical techniques resolve contradictions in spectral data for this compound?

  • High-Resolution Mass Spectrometry (HRMS): Resolves ambiguities in molecular ion peaks (e.g., distinguishing m/z 380.2098 from 380.2105) .
  • 2D NMR (COSY, HSQC): Correlates overlapping aromatic signals (δ 7.40–7.24 ppm) to confirm substitution patterns .
  • X-ray Crystallography: Provides definitive structural validation when crystalline derivatives are obtainable .

Q. How does solvent choice influence reaction pathways during synthesis?

  • Polar Aprotic Solvents (DMF, Acetonitrile): Favor SNAr mechanisms but risk byproduct formation via over-alkylation .
  • Non-Polar Solvents (Dichloromethane): Suppress side reactions in nitro-group substitutions, as shown in selective fluorination (96% yield) .

Q. What strategies mitigate byproduct formation in multi-step syntheses?

  • Temperature Control: Lower temperatures (0°C) reduce electrophilic side reactions during nitration .
  • Protecting Groups: tert-Butoxycarbonyl (Boc) groups shield amines during intermediate steps .
  • In Situ Monitoring: Real-time HPLC tracks reaction progress to halt at optimal conversion .

Methodological Challenges and Solutions

Q. How can researchers address solubility issues in spectroscopic analysis?

  • Derivatization: Convert the perchlorate salt to a neutral amine using aqueous NaOH, enhancing solubility in CDCl₃ for NMR .
  • Ion-Pair Reagents: Add tetrabutylammonium bromide to improve LC-MS signal intensity .

Q. What computational tools predict the compound’s reactivity or stability?

  • DFT Calculations: Model charge distribution to identify nucleophilic/electrophilic sites (e.g., para-positions on aromatic rings) .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions .

Application-Oriented Questions

Q. What potential applications emerge from the compound’s electronic properties?

  • Organic Electronics: The extended π-conjugation and tertiary amine groups suggest utility in hole-transport layers for OLEDs .
  • Electrochromic Materials: Redox-active amines enable color-switching in smart windows .

Q. How can the compound’s stability under acidic conditions be leveraged in catalysis?

  • Acid-Stable Ligands: The perchlorate salt’s resistance to protonation supports use in Brønsted acid-catalyzed reactions (e.g., Friedel-Crafts alkylation) .

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